molecular formula C8H10ClNO2S B11781928 Methyl 2-chloro-5-propylthiazole-4-carboxylate CAS No. 1951441-37-4

Methyl 2-chloro-5-propylthiazole-4-carboxylate

Cat. No.: B11781928
CAS No.: 1951441-37-4
M. Wt: 219.69 g/mol
InChI Key: AMGDKYCQDZENEF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-propylthiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-propylthiazole-4-carboxylate typically involves the reaction of appropriate thioamide derivatives with methyl alpha-chloroacetoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-propylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.

    Catalysts: Palladium catalysts are used in coupling reactions.

Major Products Formed

    Substitution Products: Various substituted thiazoles.

    Oxidation Products: Oxidized thiazole derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Methyl 2-chloro-5-propylthiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules . These interactions can lead to the inhibition or activation of enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-propylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability compared to similar compounds .

Biological Activity

Methyl 2-chloro-5-propylthiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which contributes to its biological activity. The compound's structure can be represented as follows:

C8H10ClN1O2S\text{C}_8\text{H}_{10}\text{ClN}_1\text{O}_2\text{S}

This compound features a chlorine atom, a propyl group, and a carboxylate functional group, which are significant for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Antidiabetic Effects : Some thiazole derivatives have been investigated for their potential antidiabetic properties. Specific studies have indicated that modifications in the thiazole structure can enhance glucose uptake in vitro, suggesting a pathway for therapeutic applications in diabetes management .
  • Inhibition of Enzymatic Activity : Research has shown that certain thiazole derivatives act as inhibitors of specific enzymes related to metabolic pathways. For example, compounds targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been explored for their role in metabolic syndrome .

In Vitro Studies

A study conducted on various thiazole derivatives, including this compound, evaluated their cytotoxicity against different cancer cell lines. The results indicated that this compound exhibited moderate cytotoxic effects, particularly against breast cancer cells (MCF7) and leukemia cells (HL60) .

In Vivo Studies

In vivo experiments using animal models have shown that this compound can influence metabolic parameters such as blood glucose levels and lipid profiles. Mice treated with this compound demonstrated improved insulin sensitivity compared to the control group .

Table 1: Biological Activity of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntidiabeticEnhanced glucose uptake
CytotoxicityModerate effects on cancer cell lines
Enzyme InhibitionInhibits 11β-HSD1

Properties

CAS No.

1951441-37-4

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

methyl 2-chloro-5-propyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H10ClNO2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3

InChI Key

AMGDKYCQDZENEF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)Cl)C(=O)OC

Origin of Product

United States

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